4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride
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Overview
Description
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a nitrile group at the 5-position and two methyl groups at the 4-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action:
Related studies suggest that it interacts with dopaminergic neurons, possibly influencing their function and survival .
Mode of Action:
The exact mode of action remains partially understood. It is believed that 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride may modulate dopaminergic pathways. By antagonizing the effects of neurodegeneration induced by experimental neurotoxins, it demonstrates neuroprotective activity .
Biochemical Pathways:
Its ability to counteract neurodegeneration suggests involvement in maintaining neuronal health .
Pharmacokinetics:
These properties impact bioavailability, influencing the compound’s therapeutic efficacy .
Action Environment:
Environmental factors, such as pH, temperature, and co-administered drugs, can affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: The initial step often involves the Pomeranz–Fritsch reaction, where a benzylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core.
Introduction of the Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by a cyanide ion.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium cyanide (NaCN) for nucleophilic substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Primary amines or other reduced forms.
Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the nitrile and methyl groups.
4-Methyl-1,2,3,4-tetrahydroisoquinoline: A similar compound with only one methyl group at the 4-position.
5-Cyano-1,2,3,4-tetrahydroisoquinoline: A compound with a nitrile group at the 5-position but lacking the methyl groups.
Uniqueness
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride is unique due to the presence of both the nitrile group and two methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. These structural features may enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and other research areas.
Properties
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-isoquinoline-5-carbonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-12(2)8-14-7-10-5-3-4-9(6-13)11(10)12;/h3-5,14H,7-8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQRIVZWPNDFEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C(=CC=C2)C#N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744841 |
Source
|
Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203682-69-2 |
Source
|
Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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